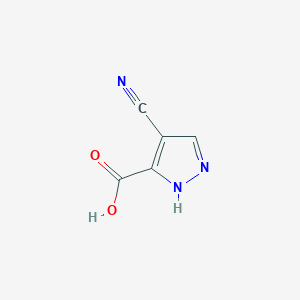

![molecular formula C22H11ClF3N3 B2732124 3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901228-39-5](/img/structure/B2732124.png)

3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

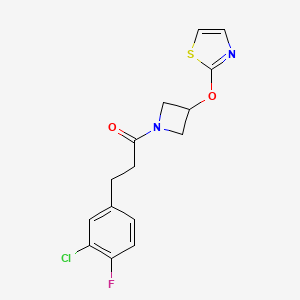

Descripción

This compound is a quinoline derivative, which is a type of nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Molecular Structure Analysis

The compound contains a quinoline nucleus, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring . It also has multiple fluorine and chlorine substitutions, which could significantly affect its reactivity and properties.Chemical Reactions Analysis

Quinoline derivatives are known to undergo various chemical reactions . The reactivity of these compounds often depends on the substitution on the heterocyclic pyridine ring .Aplicaciones Científicas De Investigación

Optical and Fluorescence Properties

Luminescent Applications

Certain derivatives, such as 4-(2-chlorophenyl)-7-methyl-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, have been investigated for their optical absorption and fluorescence spectra, demonstrating potential for luminescent or electroluminescent applications. These compounds exhibit light emission in the green-yellow range depending on the solvent polarity, indicating their suitability for use in various optical devices (Danel et al., 2010).

Molecular Sensors

The 1,3-diphenyl-1H-pyrazolo[3,4-b]-quinoline chromophore has been used as a versatile building block for creating brightly fluorescent molecular sensors. These sensors can undergo analyte-induced fluorescence enhancement or exhibit ratiometric dual emission, which is crucial for metal ion recognition (Rurack et al., 2002).

Structural and Optical Characterization

- Thin Film Optical Properties: Research on quinoline derivatives thin films has shown that these compounds retain their chemical bonds post-deposition and exhibit specific optical properties such as absorption parameters and electron transition types, which are vital for applications in photovoltaics and optoelectronics (Zeyada et al., 2016).

Photovoltaic Applications

- Organic-Inorganic Photodiode Fabrication: Studies on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their implementation in organic-inorganic photodiode fabrication have been conducted. These investigations reveal the compounds' potential in enhancing diode parameters and improving the efficiency of photodiodes, making them suitable for solar energy conversion and optoelectronic devices (Zeyada et al., 2016).

Mecanismo De Acción

The mechanism of action of quinoline derivatives can vary widely depending on their specific structures and functional groups . For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Direcciones Futuras

The future research directions for this compound could involve further investigation into its synthesis, properties, and potential applications. Given the wide range of biological activities exhibited by quinoline derivatives , this compound could potentially be explored for its medicinal properties.

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-6,8-difluoro-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H11ClF3N3/c23-13-3-1-12(2-4-13)20-18-11-27-21-17(9-15(25)10-19(21)26)22(18)29(28-20)16-7-5-14(24)6-8-16/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXRSQUMJOHGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H11ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2732044.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2732052.png)

![5,6-dimethyl-7-[(oxolan-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2732054.png)

![N-(4-ethylphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2732062.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1-phenylethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2732064.png)